Remifentanil-d5 HCl
Description
Properties
Molecular Formula |
C20H23D5N2O5.HCl |
|---|---|
Molecular Weight |
417.94 |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
1.1 Anesthesia
Remifentanil-d5 hydrochloride is primarily utilized in anesthesia for its rapid onset and offset of action. It is particularly effective in settings requiring precise control over analgesia, such as:
- General Anesthesia : Used in combination with other anesthetics for surgeries like craniotomies, cardiac surgeries, and laparoscopic procedures. Its rapid metabolism allows for quick recovery post-surgery, making it ideal for outpatient procedures .
- Total Intravenous Anesthesia (TIVA) : Remifentanil-d5 is often used in TIVA protocols where it is administered via computer-controlled infusion pumps to maintain desired plasma concentrations .
1.2 Pain Management
In pain management, remifentanil-d5 hydrochloride has been noted for its effectiveness in managing acute pain during labor and postoperative pain relief. Its short half-life allows for rapid titration and adjustment based on patient needs .
Pharmacokinetic Studies
Remifentanil-d5 hydrochloride serves as a critical internal standard in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion of opioids. The use of deuterated forms like remifentanil-d5 enhances the accuracy of quantitative analyses in various biological matrices:
- Bioanalytical Methods : It is utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify remifentanil levels in plasma and urine samples, facilitating research on opioid pharmacokinetics and dynamics .
- Stability Studies : Research has shown that remifentanil-d5 can be employed to assess the stability of opioid formulations under different conditions, ensuring the reliability of medication dosages in clinical settings .
Forensic Toxicology
The application of remifentanil-d5 hydrochloride extends into forensic toxicology, where it plays a crucial role in:
- Drug Testing : It is used as an internal standard for the quantification of remifentanil in biological samples during toxicological investigations. This ensures accurate detection and measurement of opioid exposure in cases of suspected overdose or illicit use .
- Research on Synthetic Opioids : Remifentanil-d5 is instrumental in studies aimed at understanding the impact of synthetic opioids on public health, aiding in the development of methods to detect these substances in various biological matrices .
Case Studies
A review of literature highlights significant case studies involving remifentanil and its derivatives:
- Case Report on Apnea Induced by Remifentanil : One notable case involved a patient who experienced apnea following an inadvertent bolus of remifentanil during an infusion. The rapid onset of side effects such as bradycardia and hypotension emphasized the importance of careful monitoring when administering this potent analgesic .
- Pharmacokinetic Characterization : Studies have characterized the pharmacokinetics of remifentanil using remifentanil-d5 as a reference standard, demonstrating its utility in understanding drug behavior across different populations and conditions .
Chemical Reactions Analysis
Ugi Four-Component Reaction
The piperidine core is synthesized via a Ugi reaction involving:
-
A deuterated aniline (phenyl-d5 amine)
-
A carbonyl compound
-
An isocyanide
-
A carboxylic acid
This one-pot reaction produces a piperidine precursor, which is further functionalized .
Hydrolysis and Esterification
-
Nitrile to amide hydrolysis : The nitrile group in intermediate compounds is hydrolyzed to an amide using acidic or basic conditions .
-
Methyl ester formation : The resulting carboxylic acid is esterified with methanol under catalytic conditions .
Alkylation and Acylation
-
Alkylation : The piperidine nitrogen is alkylated with methyl acrylate.
-
Acylation : Propionyl chloride or propionic anhydride introduces the propionyl group, completing the remifentanil structure. Deuterium is retained in the phenyl ring .
Metabolic Reactions
This compound undergoes rapid hydrolysis by nonspecific esterases in blood and tissues, similar to non-deuterated remifentanil.
Ester Hydrolysis
-
Primary Pathway : Cleavage of the methyl ester linkage forms the inactive carboxylic acid metabolite (remifentanil acid-d5) .
-
Enzymatic Influence : Plasma esterases dominate, bypassing hepatic metabolism.
Kinetic Isotope Effect
Deuterium at the phenyl ring may marginally slow oxidative metabolism via cytochrome P450 enzymes, though this effect is less pronounced than in other deuterated opioids .
Table 2: Metabolic Parameters
| Parameter | This compound | Remifentanil HCl |
|---|---|---|
| Half-life (t₁/₂) | 3–10 min | 3–10 min |
| Clearance | ~40 mL/min/kg | ~40 mL/min/kg |
| Primary Metabolite | Remifentanil acid-d5 | Remifentanil acid |
| Protein Binding | 70% | 70% |
Solubility and Storage
-
Solvents : Freely soluble in methanol, acetonitrile, and water (pH-dependent) .
-
Storage : Stable at -20°C in sealed ampules; avoid prolonged exposure to light or moisture .
pH Stability
-
Acidic Conditions : Rapid hydrolysis at pH < 4.
LC-MS/MS Quantification
-
Role : Internal standard for remifentanil quantification in biological matrices (plasma, urine) .
-
Ionization : Positive ESI mode with transitions m/z 377.2 → 317.1 (quantifier) and 377.2 → 135.1 (qualifier) .
Forensic Toxicology
Used to differentiate remifentanil from analogs in opioid screening, leveraging deuterium’s mass shift .
Photodegradation
Thermal Degradation
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : C₂₀H₂₃D₅N₂O₅·HCl (based on parent compound data from )
- Molecular Weight : ~412.91 g/mol (parent compound: 376.45 g/mol + HCl (36.46 g/mol) + 5 Da from deuterium) .
- Purity : ≥97% (as per commercial specifications) .
- Applications : Primarily used in clinical toxicology, forensic analysis, and pharmacokinetic studies to ensure accurate quantification of Remifentanil .
Comparison with Similar Compounds
Remifentanil-d5 HCl vs. Remifentanil HCl
The non-deuterated form, Remifentanil HCl (Ultiva®), is a rapid-acting μ-opioid receptor agonist used for anesthesia and analgesia. Key differences include:
Key Insight : While Remifentanil HCl has a half-life of 3–10 minutes due to esterase metabolism, this compound is chemically inert in biological systems, serving solely as a reference material .
This compound vs. Fentanyl-D5
Fentanyl-D5, another deuterated opioid, shares analytical applications but differs structurally and pharmacologically:
Key Insight : Both compounds are DEA-exempt internal standards but target distinct opioids in forensic and clinical testing .
This compound vs. Alfentanil
Alfentanil, a short-acting opioid, is structurally related but lacks deuterium and therapeutic overlap with this compound:
Key Insight : Alfentanil’s prolonged half-life contrasts with Remifentanil’s rapid clearance, though neither property applies to the deuterated analog .
Research and Regulatory Considerations
- Pharmacokinetic Studies : this compound enables precise quantification of Remifentanil in studies comparing it to Alfentanil or Fentanyl, where rapid metabolism and short half-life are critical .
- Regulatory : Classified as a DEA-exempt chemical preparation, simplifying procurement for laboratories .
Preparation Methods
Core Intermediate Synthesis
The Janssen synthesis begins with the Strecker condensation of N-benzyl-4-piperidone and aniline in the presence of potassium cyanide, yielding 4-(phenylamino)-4-piperidinecarbonitrile. Subsequent hydrolysis converts the nitrile to a carboxylic acid, which undergoes esterification with methanol to form the methyl ester intermediate. Critical to this compound is the substitution of standard methanol with deuterated methanol (CD3OD) during esterification, ensuring deuteration of the methoxy group.
Alkylation of the piperidine nitrogen with methyl acrylate introduces the tetrazolyl ethyl side chain, followed by acylation with propionyl chloride to form the parent compound. For deuterated analogs, propionyl chloride-d5 (Cl-CD2CD2CO-) replaces the protiated reagent, incorporating four deuterium atoms into the propionyl moiety.
Deuterium Incorporation Strategies
Isotopic Labeling During Esterification
Esterification of the carboxylic acid intermediate with CD3OD under acidic conditions achieves deuteration at the methoxy position. As demonstrated in WO2001040184A2, this step requires anhydrous conditions to prevent isotopic exchange with protiated solvents. The reaction typically employs a 2:1 molar ratio of CD3OD to intermediate, heated at 60°C for 12 hours to achieve >98% deuteration efficiency.
Propionylation with Deuterated Reagents
The final acylation step utilizes propionyl chloride-d5 to introduce four deuterium atoms. WO2001040184A2 specifies that slow addition of the deuterated acyl chloride (1.2 equivalents) to the amine intermediate in chloroform at 0°C minimizes side reactions, yielding Remifentanil-d5 free base with <2% unlabeled byproducts. Neutralization with ammonium hydroxide followed by hydrochloride salt formation in diethyl ether completes the synthesis.
Process Optimization for Impurity Control
Controlled Reagent Addition
WO2022003364A1 emphasizes controlled addition rates during hydrochloride salt formation to prevent impurity entrapment. For this compound, adding HCl gas-d (DCl) in deuterated methanol (CD3OD) to the free base dissolved in methyl isobutyl ketone (MIBK) at 0.5 mL/min reduces remipropanamide (Impurity A) and remifentanil-d5 isopropyl ester levels to <0.1%. Bulk addition, in contrast, increases these impurities to 0.5–1.2% due to trapped excess DCl.
Recrystallization and Washing
Post-precipitation, the crude hydrochloride salt is washed with MIBK to remove residual DCl, followed by recrystallization from deuterated isopropanol (CD3CD2CD2OD). This step eliminates solvent-borne impurities, such as ethyl ester derivatives, achieving a final purity of >99.5%.
Analytical Characterization
LC-MS/MS Quantification
As outlined in the DTIC PDF, reverse-phase LC-MS/MS with a BEH C18 column and 0.1% formic acid in acetonitrile/water mobile phases confirms deuterium incorporation. this compound exhibits a molecular ion at m/z 413.3 ([M+H]+), compared to 408.3 for the protiated form, with a retention time of 2.1 minutes.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | BEH C18, 1.7 µm, 2.1 × 50 mm |
| Mobile Phase B | 0.1% Formic acid in ACN |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | ESI+ |
| MRM Transition | 413.3 → 140.1/355.2 |
Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) verifies isotopic abundance, requiring ≥95% d5 incorporation. Residual protiated species (e.g., d4 or d3) are quantified via peak area ratios, with acceptance criteria set at <1.5% for each.
Impurity Profiling and Mitigation
Major Process-Related Impurities
-
Remipropanamide-d5 (Impurity A-d5) : Forms via retro-Michael addition during prolonged heating. Controlled addition of DCl and limiting reaction temperatures to <40°C suppresses this impurity to <0.05%.
-
Remifentanil-d5 Ethyl Ester : Arises from transesterification with residual ethanol in MIBK. Replacing MIBK with deuterated analogs (e.g., MIBK-d14) reduces this impurity to <0.01%.
Table 2: Impurity Limits in this compound
| Impurity | Specification (%) |
|---|---|
| Remipropanamide-d5 | ≤0.10 |
| Ethyl Ester-d5 | ≤0.05 |
| Unlabeled Remifentanil | ≤0.15 |
Scale-Up Considerations
Reaction Kinetics and Deuterium Retention
Large-scale batches (≥1 kg) necessitate slower addition rates (20–30 mL/min for DCl/CD3OD) to maintain temperature control and isotopic integrity. Stirring under nitrogen ensures homogeneous mixing, preventing localized overheating that could degrade deuterated moieties .
Q & A
Advanced Research Question
- Dose Selection : Use allometric scaling from in vitro KIE data to adjust doses for in vivo studies, ensuring plasma concentrations remain within the linear range.
- Control Groups : Include both non-deuterated Remifentanil and vehicle controls to distinguish isotopic effects from baseline variability.
- Endpoint Selection : Combine pharmacodynamic (e.g., analgesic efficacy via tail-flick test) and pharmacokinetic (AUC, ) endpoints.
- Statistical Power : Predefine sample sizes using pilot data (α=0.05, β=0.2) to detect ≥20% differences in metabolic clearance .
What methodologies are critical for ensuring reproducibility in this compound receptor binding assays?
Advanced Research Question
- Receptor Preparation : Use membrane homogenates from transfected cell lines (e.g., μ-opioid receptor-expressing HEK293) with consistent protein quantification (Bradford assay).
- Radioligand Displacement : Validate values via competitive binding assays (e.g., -DAMGO) with nonlinear regression analysis (GraphPad Prism).
- Deuterium Artifact Checks : Compare values of deuterated vs. non-deuterated ligands in parallel assays.
- Data Reporting : Adhere to MIABIS standards for ligand-binding data, including raw saturation curves and nonspecific binding thresholds .
How should researchers handle discrepancies in this compound’s reported solubility and formulation compatibility?
Basic Research Question
Discrepancies often stem from solvent polarity or pH variations. Solutions:
- Solubility Screening : Use shake-flask method across pH 2–7.4 (simulated gastric to plasma conditions) with HPLC-UV quantification.
- Co-Solvent Systems : Test biocompatible solvents (e.g., PEG 400, ethanol) at ≤5% v/v to avoid cytotoxicity.
- Formulation Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
